molecular formula C26H34O8 B1205891 12beta-Hydroxyscillirosidin

12beta-Hydroxyscillirosidin

Cat. No.: B1205891
M. Wt: 474.5 g/mol
InChI Key: VISZQEIOBOOGPB-XCLWKKTASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12β-Hydroxydigitoxin (CAS: 20830-75-5), a cardiac glycoside, is a derivative of digitoxin with an additional hydroxyl group at the 12β position. Its molecular formula is C₄₁H₆₄O₁₄, and it has a molecular weight of 780.9 g/mol . Key physico-chemical properties include:

  • Melting Point: Decomposes at 240°C.
  • Solubility: Insoluble in water, ethanol, ether, acetone, ethyl acetate, and chloroform; soluble in boiling ethanol, pyridine (1:4), and chloroform-ethanol mixtures.
  • Optical Rotation: [α]²⁵Hg = +13.4° to +13.8° (10% pyridine solution).
  • UV Absorption: Maximum absorption at 390 nm in sulfuric acid solution .

It is classified under UN 3462 (6.1/PG 2) for hazardous materials transport and requires sealed storage to maintain stability .

Properties

Molecular Formula

C26H34O8

Molecular Weight

474.5 g/mol

IUPAC Name

[(3S,6R,8S,9R,10R,12R,13S,14R,17R)-3,8,12,14-tetrahydroxy-10,13-dimethyl-17-(6-oxopyran-3-yl)-2,3,6,7,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-yl] acetate

InChI

InChI=1S/C26H34O8/c1-14(27)34-19-12-25(31)20(23(2)8-6-16(28)10-18(19)23)11-21(29)24(3)17(7-9-26(24,25)32)15-4-5-22(30)33-13-15/h4-5,10,13,16-17,19-21,28-29,31-32H,6-9,11-12H2,1-3H3/t16-,17+,19+,20+,21+,23-,24-,25-,26+/m0/s1

InChI Key

VISZQEIOBOOGPB-XCLWKKTASA-N

SMILES

CC(=O)OC1CC2(C(CC(C3(C2(CCC3C4=COC(=O)C=C4)O)C)O)C5(C1=CC(CC5)O)C)O

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@]2([C@H](C[C@H]([C@]3([C@@]2(CC[C@@H]3C4=COC(=O)C=C4)O)C)O)[C@@]5(C1=C[C@H](CC5)O)C)O

Canonical SMILES

CC(=O)OC1CC2(C(CC(C3(C2(CCC3C4=COC(=O)C=C4)O)C)O)C5(C1=CC(CC5)O)C)O

Synonyms

12beta-hydroxyscillirosidin
6beta-acetoxy-3beta,8beta,12beta,14beta-tetrahydroxybufa-4,20,22-trienolide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Cardiac Glycosides

Cardiac glycosides are classified into cardenolides (e.g., digoxin, digitoxin) and bufadienolides (e.g., proscillaridin). Below, 12β-hydroxydigitoxin is compared to its analogs based on structural, pharmacological, and toxicological data.

Table 1: Comparative Analysis of Cardiac Glycosides

Parameter 12β-Hydroxydigitoxin Digitoxin Digoxin Ouabain
Molecular Formula C₄₁H₆₄O₁₄ C₄₁H₆₄O₁₃ C₄₁H₆₄O₁₄ C₂₉H₄₄O₁₂
Molecular Weight (g/mol) 780.9 764.95 780.9 584.66
Hydroxyl Groups 12β-OH None 12β-OH, 14β-OH 1β-OH (lactone ring)
Solubility Insoluble in water; soluble in pyridine/chloroform-ethanol Insoluble in water; soluble in chloroform Poor water solubility; soluble in ethanol Soluble in water and ethanol
LD₅₀ (Rat, Oral) 11 mg/kg ~15 mg/kg ~14 mg/kg ~5 mg/kg
Clinical Use Limited due to high toxicity Heart failure, atrial arrhythmias First-line for heart failure Research tool (Na⁺/K⁺-ATPase inhibitor)
Safety Class UN 3462 (6.1/PG 2) UN 3249 (6.1/PG 2) UN 3249 (6.1/PG 2) UN 2811 (6.1/PG 2)

Key Findings:

However, its poor water solubility limits bioavailability . Digoxin’s additional 14β-hydroxyl group improves solubility and therapeutic utility, making it preferable in clinical settings.

Toxicity Profile :

  • 12β-Hydroxydigitoxin’s toxicity (LD₅₀ = 11 mg/kg) exceeds digitoxin (LD₅₀ = 15 mg/kg), likely due to enhanced binding to Na⁺/K⁺-ATPase receptors .
  • Ouabain, despite higher water solubility, exhibits extreme toxicity (LD₅₀ = 5 mg/kg), restricting its use to experimental contexts.

Analytical Characterization: HPLC and NMR are critical for purity assessment and structural confirmation of cardiac glycosides. For 12β-hydroxydigitoxin, chromatographic methods (e.g., methanol-chloroform solvent systems) are used to detect related substances like digoxigenin . UV Spectroscopy (390 nm absorption in sulfuric acid) distinguishes 12β-hydroxydigitoxin from analogs lacking the 12β-OH group .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12beta-Hydroxyscillirosidin
Reactant of Route 2
12beta-Hydroxyscillirosidin

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